COC(=O)c1ccc(C)c(c1)N+[O-]
. The InChI key for this compound is YFPBHPCMYFCRKS-UHFFFAOYSA-N
. Relevant Papers There are several papers that discuss Methyl 3-methyl-4-nitrobenzoate and related compounds . These papers cover topics such as the synthesis, structure, and properties of these compounds .
Methyl 3-methyl-4-nitrobenzoate typically exists as a crystalline solid at room temperature. Its solubility in water is generally low, but it dissolves readily in organic solvents like ethanol, acetone, and dichloromethane. [] Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are commonly employed for its characterization. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7